N'-benzoyl-4-tert-butylbenzohydrazide
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Description
“N’-benzoyl-4-tert-butylbenzohydrazide” is a chemical compound with the molecular formula C18H20N2O2 . It is a derivative of hydrazides . Hydrazides play a vital role in making biologically active compounds in various fields of chemistry .
Synthesis Analysis
The synthesis of “N’-benzoyl-4-tert-butylbenzohydrazide” involves the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid . The target compounds are successfully synthesized from good to excellent yield .Molecular Structure Analysis
The molecular structure of “N’-benzoyl-4-tert-butylbenzohydrazide” is represented by the SMILES notation:O=C(NNC(C1=CC=CC=C1)=O)C2=CC=C(C(C)(C)C)C=C2
. The molecular weight of the compound is 296.36 . Physical And Chemical Properties Analysis
“N’-benzoyl-4-tert-butylbenzohydrazide” appears as a white to light beige crystalline powder . It has a melting point of 120-127 °C . The compound is soluble in methanol .Mechanism of Action
“N’-benzoyl-4-tert-butylbenzohydrazide” and its derivatives have been evaluated for in vitro urease inhibition . They demonstrated good inhibitory activities . Two compounds were found to be more active than the standard . The structure-activity relationship (SAR) revealed that electron-donating groups in the phenyl ring have more influence on enzyme inhibition .
properties
IUPAC Name |
N'-benzoyl-4-tert-butylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-18(2,3)15-11-9-14(10-12-15)17(22)20-19-16(21)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOUTEAUTYKSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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